molecular formula C11H20Cl2O2 B14427781 Nonyl dichloroacetate CAS No. 83004-99-3

Nonyl dichloroacetate

Cat. No.: B14427781
CAS No.: 83004-99-3
M. Wt: 255.18 g/mol
InChI Key: XKMMRMJBZDCIHI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonyl dichloroacetate can be synthesized through the esterification reaction between dichloroacetic acid and nonanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Nonyl dichloroacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce dichloroacetic acid and nonanol.

    Reduction: The compound can be reduced to form nonyl acetate and other derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Hydrolysis: Dichloroacetic acid and nonanol.

    Reduction: Nonyl acetate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Nonyl dichloroacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential effects on cellular metabolism and enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate metabolic pathways.

    Industry: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of nonyl dichloroacetate involves its interaction with cellular enzymes and metabolic pathways. It is known to inhibit pyruvate dehydrogenase kinase (PDK), leading to the activation of pyruvate dehydrogenase (PDH). This shift promotes oxidative phosphorylation over glycolysis, thereby altering cellular energy metabolism. This mechanism is particularly relevant in cancer research, where the compound’s ability to target cancer cell metabolism is being investigated .

Comparison with Similar Compounds

Nonyl dichloroacetate can be compared with other esters of dichloroacetic acid, such as:

  • Methyl dichloroacetate
  • Ethyl dichloroacetate
  • Butyl dichloroacetate

Uniqueness: this compound is unique due to its longer nonyl chain, which imparts different physicochemical properties compared to its shorter-chain counterparts.

Properties

CAS No.

83004-99-3

Molecular Formula

C11H20Cl2O2

Molecular Weight

255.18 g/mol

IUPAC Name

nonyl 2,2-dichloroacetate

InChI

InChI=1S/C11H20Cl2O2/c1-2-3-4-5-6-7-8-9-15-11(14)10(12)13/h10H,2-9H2,1H3

InChI Key

XKMMRMJBZDCIHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C(Cl)Cl

Origin of Product

United States

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